molecular formula C18H27BrN2O4 B283602 N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine

N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine

Cat. No. B283602
M. Wt: 415.3 g/mol
InChI Key: NEMIKDXHYCNAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine, also known as BMB-4, is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. BMB-4 belongs to a class of compounds known as benzylamines and has been studied for its ability to inhibit the growth of cancer cells. In

Mechanism of Action

N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine inhibits the growth of cancer cells by targeting a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are essential for cancer cell survival. By inhibiting Hsp90, N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine causes the destabilization and degradation of these proteins, leading to the death of cancer cells. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to inhibit the activity of a protein called VEGFR2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been shown to have low toxicity and is well-tolerated in animal studies. In vitro studies have shown that N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine selectively targets cancer cells, leaving normal cells unharmed. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Other directions for research could include exploring the potential of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine in combination with other cancer therapies, as well as investigating its potential therapeutic applications in other diseases, such as inflammatory disorders. Overall, N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine shows great promise as a potential therapeutic agent, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine involves a multi-step process that begins with the reaction of 3-bromo-5-methoxy-4-hydroxybenzaldehyde with butylamine to form an intermediate product. The intermediate product is then reacted with 4-morpholine-2,2-dioxoethanol to produce N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine. The synthesis method for N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been optimized to produce high yields of pure compound.

Scientific Research Applications

N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. These properties make N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C18H27BrN2O4

Molecular Weight

415.3 g/mol

IUPAC Name

2-[2-bromo-4-(butylaminomethyl)-6-methoxyphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C18H27BrN2O4/c1-3-4-5-20-12-14-10-15(19)18(16(11-14)23-2)25-13-17(22)21-6-8-24-9-7-21/h10-11,20H,3-9,12-13H2,1-2H3

InChI Key

NEMIKDXHYCNAHD-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N2CCOCC2)OC

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N2CCOCC2)OC

Origin of Product

United States

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